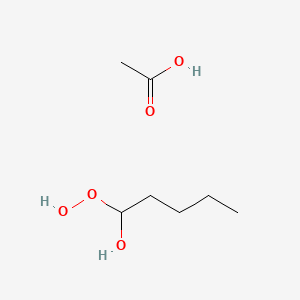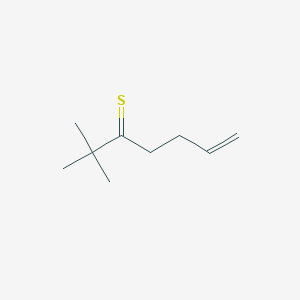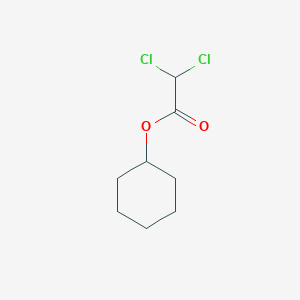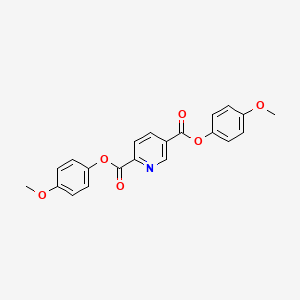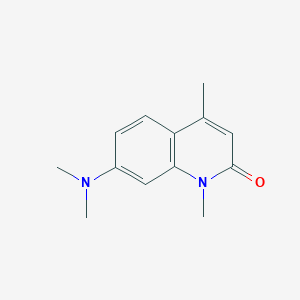![molecular formula C15H20O3 B14611969 1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one CAS No. 59793-68-9](/img/structure/B14611969.png)
1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For instance, the reaction of 4-(2-tert-butyl-1,3-dioxolan-2-yl)benzaldehyde with ethanone under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.
化学反応の分析
Types of Reactions
1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 2-tert-Butyl-5-propyl-[1,3]dioxolan-4-one
- 1,3-Dioxolan-2-one
- 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Uniqueness
1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is unique due to its specific combination of a dioxolane ring and a phenyl group attached to an ethanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
59793-68-9 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
1-[4-(2-tert-butyl-1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O3/c1-11(16)12-5-7-13(8-6-12)15(14(2,3)4)17-9-10-18-15/h5-8H,9-10H2,1-4H3 |
InChIキー |
NCPVTQUMROTJTP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2(OCCO2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




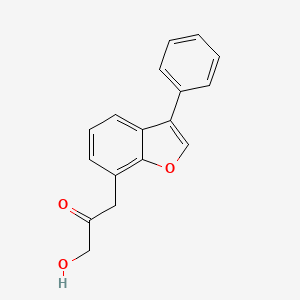
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
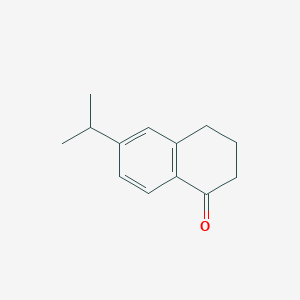
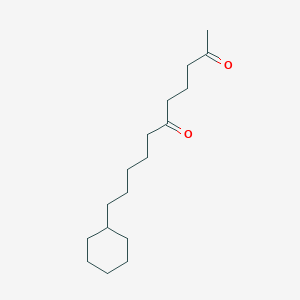
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

